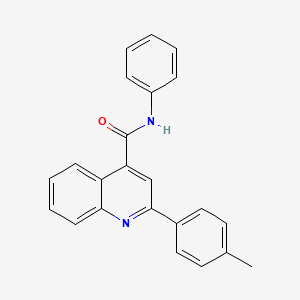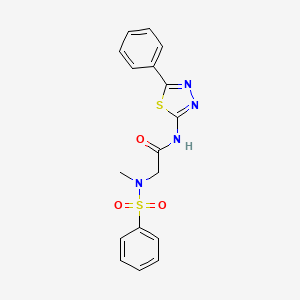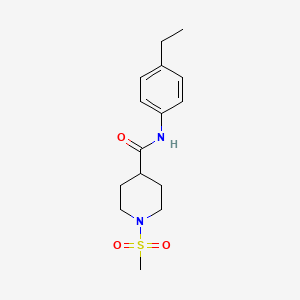![molecular formula C16H14N4O2S B5757062 2-{[2-(2-furyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B5757062.png)
2-{[2-(2-furyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(2-furyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide, also known as FMH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FMH is a hydrazine derivative that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
作用機序
The mechanism of action of 2-{[2-(2-furyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide involves the inhibition of the enzyme, N-methylhydrazinecarbothioamide, which is involved in the biosynthesis of thiamine in bacteria. This compound binds to the active site of the enzyme, preventing the enzyme from carrying out its normal function. This leads to a decrease in thiamine production in the bacteria, ultimately resulting in bacterial death. In cancer cells, this compound induces cell death by causing DNA damage and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects on bacteria and cancer cells. In bacteria, this compound inhibits the biosynthesis of thiamine, leading to bacterial death. In cancer cells, this compound induces cell death by causing DNA damage and inhibiting cell proliferation. This compound has also been shown to have anti-inflammatory effects in animal models, making it a potential candidate for further research in the treatment of inflammatory diseases.
実験室実験の利点と制限
2-{[2-(2-furyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide has several advantages and limitations for laboratory experiments. One of the primary advantages of this compound is its potent inhibitory effects on the enzyme, N-methylhydrazinecarbothioamide, making it a useful tool for studying enzyme inhibition. This compound also has significant cytotoxic effects on cancer cells, making it a potential candidate for further research in cancer therapy. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain laboratory experiments.
将来の方向性
There are several future directions for research on 2-{[2-(2-furyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide. One potential direction is the development of this compound derivatives with improved potency and selectivity for enzyme inhibition or cancer cell cytotoxicity. Another potential direction is the study of this compound in animal models of inflammatory diseases, to further explore its anti-inflammatory effects. Additionally, the potential use of this compound as a tool for studying thiamine biosynthesis in bacteria could lead to the development of new antibiotics targeting this pathway.
合成法
The synthesis of 2-{[2-(2-furyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide involves the reaction of 2-furylcarbonyl chloride with 4-quinolinecarboxaldehyde in the presence of triethylamine to produce this compound. The reaction is carried out in anhydrous conditions and the product is purified by recrystallization.
科学的研究の応用
2-{[2-(2-furyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide has been studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the study of enzyme inhibition. This compound is a potent inhibitor of the enzyme, N-methylhydrazinecarbothioamide, which is involved in the biosynthesis of thiamine in bacteria. This compound has also been studied for its potential use as an anticancer agent. Studies have shown that this compound has significant cytotoxic effects on cancer cells, making it a potential candidate for further research in cancer therapy.
特性
IUPAC Name |
1-[[2-(furan-2-yl)quinoline-4-carbonyl]amino]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-17-16(23)20-19-15(21)11-9-13(14-7-4-8-22-14)18-12-6-3-2-5-10(11)12/h2-9H,1H3,(H,19,21)(H2,17,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBARNKFVUFIMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[4-(1H-tetrazol-1-yl)phenoxy]acetyl}morpholine](/img/structure/B5756980.png)


![5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5756989.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-2-furamide](/img/structure/B5757007.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5757019.png)
![ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5757021.png)


![4-[(3-bromo-4-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5757034.png)
![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B5757046.png)


![N-(2-methylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5757068.png)
